
3-Ethyl-3-propyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-propyloxirane-2-carbonitrile typically involves the reaction of appropriate alkyl halides with cyanide ions under basic conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed.
Major Products Formed:
Oxidation: Diols
Reduction: Primary amines
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
3-Ethyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 2-Ethyl-3-propyloxirane
- 3-Ethyl-2-propyloxirane
Comparison: 3-Ethyl-3-propyloxirane-2-carbonitrile is unique due to the presence of both an epoxide ring and a nitrile group, which confer distinct reactivity and potential applications. Similar compounds may lack one of these functional groups, resulting in different chemical behaviors and uses.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-ethyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-3-5-8(4-2)7(6-9)10-8/h7H,3-5H2,1-2H3 |
InChI Key |
YXYGTTULBIZVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


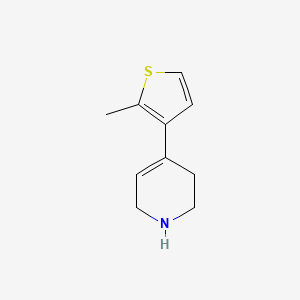


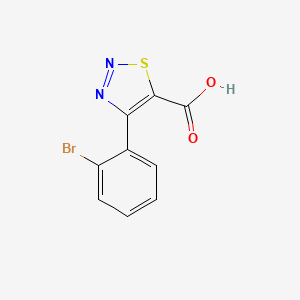
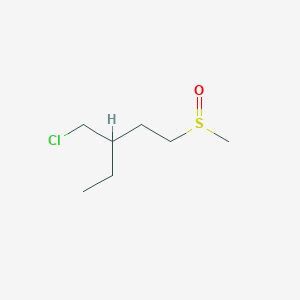
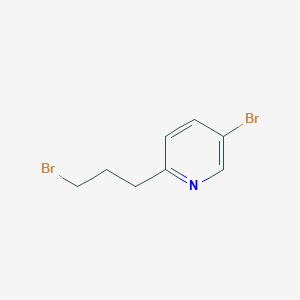

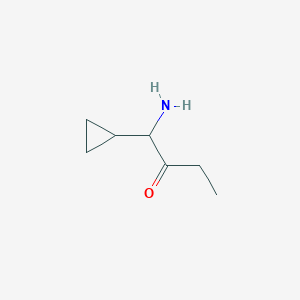
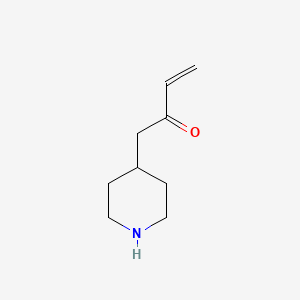


![2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)

